molecular formula C15H20FNO3S B2396660 4-(4-Propan-2-ylbenzoyl)piperidine-1-sulfonyl fluoride CAS No. 2411300-49-5

4-(4-Propan-2-ylbenzoyl)piperidine-1-sulfonyl fluoride

Cat. No.: B2396660
CAS No.: 2411300-49-5
M. Wt: 313.39
InChI Key: SDIYXFPDGGXYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Propan-2-ylbenzoyl)piperidine-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a piperidine ring, a benzoyl group, and a sulfonyl fluoride group

Properties

IUPAC Name

4-(4-propan-2-ylbenzoyl)piperidine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-11(2)12-3-5-13(6-4-12)15(18)14-7-9-17(10-8-14)21(16,19)20/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIYXFPDGGXYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propan-2-ylbenzoyl)piperidine-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propan-2-ylbenzoyl)piperidine-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of sulfonamides or sulfonate esters .

Mechanism of Action

The mechanism of action of 4-(4-Propan-2-ylbenzoyl)piperidine-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine and biology .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzoyl)piperidine-1-sulfonyl fluoride
  • 4-(4-Ethylbenzoyl)piperidine-1-sulfonyl fluoride
  • 4-(4-Propylbenzoyl)piperidine-1-sulfonyl fluoride

Uniqueness

4-(4-Propan-2-ylbenzoyl)piperidine-1-sulfonyl fluoride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.